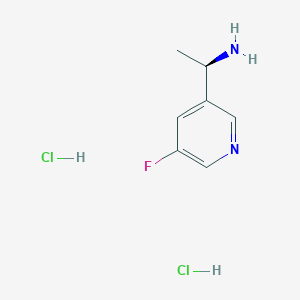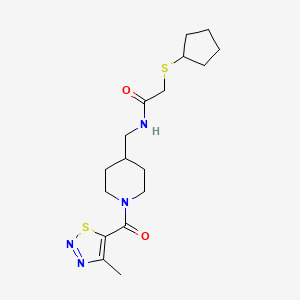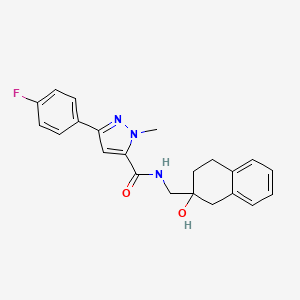![molecular formula C20H22ClN3O4S B2684747 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide CAS No. 478030-14-7](/img/structure/B2684747.png)
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-chloro-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide” is a chemical with the molecular formula C20H22ClN3O4S . It’s important to note that the information available for this compound is limited .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3 hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis
The molecular weight of “4-chloro-N’-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide” is 435.92 . Other physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .Applications De Recherche Scientifique
Synthesis and Biological Activities
Research on compounds related to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide primarily focuses on their synthesis and potential biological activities. For instance, a study by El‐Emary et al. (2002) explored the synthesis of new heterocycles based on similar sulfonamide structures, demonstrating their antimicrobial activities (El‐Emary, Al-muaikel, & Moustafa, 2002). Similarly, Karaman et al. (2016) synthesized novel sulfonyl hydrazone compounds with piperidine derivatives and evaluated their antioxidant capacity and anticholinesterase activity (Karaman et al., 2016).
Antimicrobial and Anticancer Potential
The antimicrobial and anticancer potential of related compounds is a significant area of study. Khalid et al. (2016) investigated the anti-bacterial properties of N-substituted derivatives of compounds structurally similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide (Khalid et al., 2016). Bashandy et al. (2011) synthesized novel sulfones with hydrazide moieties, showing in vitro anticancer activity against breast cancer cell lines (Bashandy et al., 2011).
Antimicrobial Activity in Agriculture
Vinaya et al. (2009) explored the synthesis and antimicrobial activity of derivatives against pathogens affecting tomato plants, demonstrating the potential agricultural applications of these compounds (Vinaya et al., 2009).
Metabolic Studies
Hvenegaard et al. (2012) conducted a study on the metabolic pathways of a novel antidepressant, which could be relevant to understanding the metabolism of similar compounds (Hvenegaard et al., 2012).
Corrosion Inhibition
Research by Ichchou et al. (2019) on aromatic sulfonohydrazides, including compounds similar to 4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide, showed their potential as corrosion inhibitors for carbon steel in acidic media (Ichchou et al., 2019).
Diabetes Treatment
A study by ur-Rehman et al. (2018) synthesized derivatives for potential treatment of type II diabetes, demonstrating the diverse therapeutic applications of these compounds (ur-Rehman et al., 2018).
Safety and Hazards
Propriétés
IUPAC Name |
N'-(4-chlorobenzoyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O4S/c1-14-2-8-18(9-3-14)29(27,28)24-12-10-16(11-13-24)20(26)23-22-19(25)15-4-6-17(21)7-5-15/h2-9,16H,10-13H2,1H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNLVWHPUBFVAQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N'-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)benzenecarbohydrazide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2684666.png)
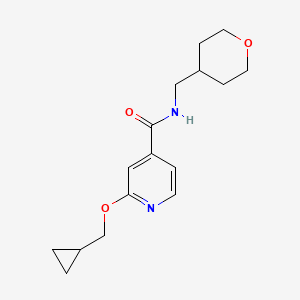
![9-(4-fluorophenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2684668.png)
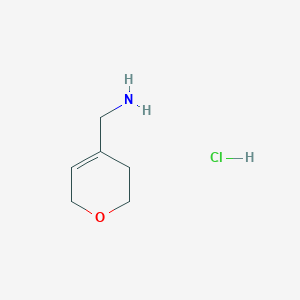
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridin-2-imine hydrochloride](/img/structure/B2684670.png)
![N-(2-((3,4-dimethylphenyl)carbamoyl)benzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2684673.png)
![ethyl 2-(2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)acetate](/img/no-structure.png)
![N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(trifluoromethoxy)benzamide](/img/structure/B2684675.png)
